molecular formula C17H24N4O3 B344491 Doreptide CAS No. 90104-48-6

Doreptide

Cat. No. B344491
CAS RN: 90104-48-6
M. Wt: 332.4 g/mol
InChI Key: ZALQKBPFOWAOHH-SUMWQHHRSA-N
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Description

Doreptide is an analog of PLG (Pro-Leu-Gly-NH2) and is considered the most active analog of PLG . It has been evaluated as an L-dopa potentiating agent for the treatment of Parkinson’s disease . The chemical formula of Doreptide is C17H24N4O3 .


Molecular Structure Analysis

The molecular structure of Doreptide involves an amide bond joining two amino acid units, also known as a peptide bond . The product molecule still has a reactive amino group on the left and a reactive carboxyl group on the right. These can react with additional amino acids to lengthen the peptide .


Physical And Chemical Properties Analysis

Doreptide is a solid powder with a molecular weight of 332.400 . Its elemental analysis shows it contains Carbon (61.43%), Hydrogen (7.28%), Nitrogen (16.86%), and Oxygen (14.44%) .

Scientific Research Applications

  • Doreptide as a Potential Parkinson's Disease Treatment : Doreptide, identified as 1-prolyl-2-phenyl-1-2-aminobutanoylglycinamide, is an analog of Pro-Leu-Gly-NH2 (PLG). Its chemical modification, specifically replacing proline or leucine with unnatural amino acids, has led to high oral efficacy. Doreptide is currently being evaluated as a new drug for the treatment of Parkinson's disease due to its potentiation of L-dopa, a key therapeutic agent in Parkinson's management (Albrecht et al., 1991).

  • Streptide, a Related Peptide : While not directly about Doreptide, research on Streptide, a peptide-derived macrocyclic natural product, may provide context about the complexity and potential applications of similar peptide compounds in scientific research. Streptide contains an unusual post-translational modification linking lysine and tryptophan, forming a cyclic peptide. The total synthesis of Streptide helps in understanding its structural complexity and potential biological roles (Isley et al., 2019).

  • Mechanistic Investigations of Peptides : Another study on Streptide examines the mechanistic aspects of lysine-tryptophan cross-link formation, catalyzed by radical S-adenosylmethionine enzymes. Such investigations into peptide modifications can be crucial for understanding the biosynthesis and function of similar peptides, potentially including Doreptide (Schramma et al., 2018).

Safety And Hazards

Safety data for Doreptide suggests avoiding dust formation, breathing mist, gas or vapors, and contact with skin and eye. It is recommended to use personal protective equipment, ensure adequate ventilation, and remove all sources of ignition .

properties

IUPAC Name

(2S)-N-[(2R)-1-[(2-amino-2-oxoethyl)amino]-1-oxo-2-phenylbutan-2-yl]pyrrolidine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N4O3/c1-2-17(12-7-4-3-5-8-12,16(24)20-11-14(18)22)21-15(23)13-9-6-10-19-13/h3-5,7-8,13,19H,2,6,9-11H2,1H3,(H2,18,22)(H,20,24)(H,21,23)/t13-,17+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZALQKBPFOWAOHH-SUMWQHHRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC=CC=C1)(C(=O)NCC(=O)N)NC(=O)C2CCCN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@@](C1=CC=CC=C1)(C(=O)NCC(=O)N)NC(=O)[C@@H]2CCCN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Doreptide

CAS RN

90104-48-6
Record name Doreptide [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0090104486
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name DOREPTIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/51K3U6Q5ZN
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
6
Citations
HP Albrecht, HP Hofman, G Klebe… - Bollettino Chimico …, 1991 - europepmc.org
… The most active analog identified in the course of our works was 1-prolyl-2-phenyl-1-2-aminobutanoylglycinamide (Doreptide). Doreptide is presently further evaluated as a new drug for …
Number of citations: 3 europepmc.org
KA Dolbeare - 1999 - search.proquest.com
Pro-Leu-Gly-NH 2 is a tripeptide that modulates dopamine receptors. Conformational analysis of PLG by NMR spectroscopy and X-ray crystallography has shown PLG to adopt a type II …
Number of citations: 1 search.proquest.com
S Durdagi, B Aksoydan, B Dogan, K Sahin, A Shahraki… - 2020 - chemrxiv.org
In this virtual drug repurposing study, we used 7922 FDA approved drugs and compounds in clinical investigation from NPC database. Both apo and holo forms of SARS-CoV-2 Main …
Number of citations: 18 chemrxiv.org
S Durdagi, B Aksoydan, B Dogan, K Sahin, A Shahraki - 2020 - chemrxiv.org
There is an urgent need for a new drug against COVID-19. Since designing a new drug and testing its pharmacokinetics and pharmacodynamics properties may take years, here we …
Number of citations: 22 chemrxiv.org
A Ioppolo, M Eccles, D Groth, G Verdile, M Agostino - Molecules, 2021 - mdpi.com
γ-Secretase is an intramembrane aspartyl protease that is important in regulating normal cell physiology via cleavage of over 100 transmembrane proteins, including Amyloid Precursor …
Number of citations: 2 www.mdpi.com
JKPRA Høgset, NI AS - i.moscow
Targetable diagnostic and/or therapeutically active agents, eg ultrasound contrast agents, having reporters comprising gas-filled microbubbles stabilised by monolayers of film-forming …
Number of citations: 0 i.moscow

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